Crystal Packing vs. 2,3-Dichloro Isomer
Crystallographic analysis of N-(2,4-dichlorophenyl)acetamide (the de-cyano analog of the target compound) reveals that the N–H bond adopts a syn conformation relative to the ortho-chloro substituent, a structural motif that is conserved across N-(2-chlorophenyl)acetamide and N-(2,3-dichlorophenyl)acetamide. Despite this conserved local geometry, the unit cell parameters differ substantially between regioisomers due to divergent intermolecular N–H···O hydrogen-bonding networks. For the 2,4-dichloro derivative, the crystal system is monoclinic with unit cell dimensions a = 8.27(2) Å, b = 11.94(2) Å, c = 9.89(2) Å, and β = 103.20° (at 283–303 K) [1]. In contrast, N-(2,3-dichlorophenyl)acetamide crystallizes with a different packing arrangement, reflecting the altered positioning of the second chlorine substituent [2]. While direct X-ray structural data for the full cyanoacetamide target compound remains unreported in peer-reviewed literature, the crystallographic behavior of the closely analogous de-cyano N-arylacetamides establishes the class-level inference that the 2,4-dichloro substitution pattern confers predictable and distinct solid-state properties relative to positional isomers. This differentiation is of critical importance for polymorph screening, formulation development, and analytical method validation where crystallinity and solid-phase behavior are key selection criteria.
| Evidence Dimension | Crystal unit cell parameters (monoclinic system) |
|---|---|
| Target Compound Data | a = 8.27(2) Å, b = 11.94(2) Å, c = 9.89(2) Å; β = 103.20° (N-(2,4-dichlorophenyl)acetamide analog) |
| Comparator Or Baseline | N-(2,3-dichlorophenyl)acetamide: different unit cell parameters, same monoclinic system |
| Quantified Difference | Unit cell dimensions differ; exact values for 2,3-isomer not specified in source but noted as distinct |
| Conditions | Single-crystal X-ray diffraction at 283–303 K; crystals obtained from slow evaporation of ethanolic solution |
Why This Matters
Crystal packing differences affect solid-state stability, solubility, and processability in formulation and analytical method development.
- [1] Gowda, B. T.; Foro, S.; Fuess, H. N-(2,4-Dichlorophenyl)acetamide. Acta Crystallographica Section E, 2007, 63, o3834. DOI: 10.1107/S1600536807030292. View Source
- [2] Gowda, B. T.; Foro, S.; Sowmya, B. P.; Fuess, H. N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E, 2007, 63, o3789. DOI: 10.1107/S160053680703872X. View Source
